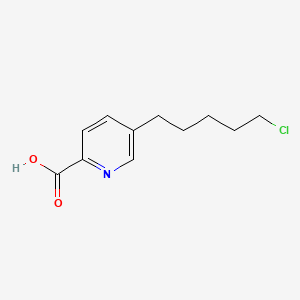

Picolinic acid, 5-(5-chloropentyl)-

Description

Endogenous Production and Metabolic Pathways of Picolinic Acid

Picolinic acid is not a substance foreign to the human body; it is an endogenous metabolite, meaning it is produced within our own cells. It is a catabolite, or breakdown product, of the essential amino acid tryptophan. wikipedia.org The metabolic journey from tryptophan to picolinic acid occurs via the kynurenine (B1673888) pathway. wikipedia.org This pathway is a major route for tryptophan degradation and leads to the production of several biologically active molecules, including picolinic acid. mdpi.com While much of the tryptophan metabolism in the central nervous system is directed towards producing the essential pyridine (B92270) nucleotide, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a portion is shunted to form picolinic acid. mdpi.com

The production of picolinic acid is a result of the enzymatic conversion of an intermediate in the kynurenine pathway, 2-aminomuconic semialdehyde. mdpi.com This process highlights a crucial metabolic branch point, where the cellular machinery decides between the synthesis of picolinic acid and another neuroactive metabolite, quinolinic acid. mdpi.com

Fundamental Roles of Picolinic Acid in Biological Systems, including Metal Ion Chelation

One of the most well-documented and significant properties of picolinic acid is its ability to act as a bidentate chelating agent. wikipedia.org This means it can bind to metal ions at two points, forming a stable complex. It is known to chelate a variety of essential trace elements in the human body, including chromium, zinc, manganese, copper, and iron. wikipedia.org This chelating ability is thought to be central to many of its biological roles.

The roles of picolinic acid in the body are multifaceted and include:

Mineral Absorption: It has been suggested that picolinic acid aids in the absorption of zinc and other divalent or trivalent metal ions from the small intestine. wikipedia.org

Neuroprotective Effects: Research has indicated that picolinic acid may possess neuroprotective properties. mdpi.com

Immunological and Anti-proliferative Effects: The compound has been implicated in various immunological and anti-proliferative responses within the body. wikipedia.org It can act as an anti-infective and immunomodulator. drugbank.comnih.gov

Antimicrobial and Antiviral Activity: Picolinic acid has demonstrated antimicrobial activity against certain pathogens, such as Mycobacterium avium complex, and has also been investigated for its antiviral properties. drugbank.comnih.gov

Structure

3D Structure

Properties

CAS No. |

49751-44-2 |

|---|---|

Molecular Formula |

C11H14ClNO2 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

5-(5-chloropentyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H14ClNO2/c12-7-3-1-2-4-9-5-6-10(11(14)15)13-8-9/h5-6,8H,1-4,7H2,(H,14,15) |

InChI Key |

ZOOPILLITPCXKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CCCCCCl)C(=O)O |

Origin of Product |

United States |

Synthetic Picolinic Acid Derivatives in Contemporary Research

The inherent biological activities of picolinic acid have made it an attractive scaffold for synthetic chemists to create a diverse range of derivatives with tailored properties for various research applications. mdpi.compensoft.net By modifying the picolinic acid structure, scientists aim to enhance its efficacy, specificity, and other pharmacological characteristics.

These synthetic derivatives have shown considerable promise in several areas:

Anticancer Research: A number of picolinic acid derivatives have been synthesized and investigated for their potential as anticancer agents. pensoft.net For instance, some derivatives have been shown to induce apoptosis (programmed cell death) in human non-small cell lung cancer cells. pensoft.net

Herbicidal Agents: Picolinic acid and its compounds are a notable class of synthetic auxin herbicides. mdpi.com Researchers have designed and synthesized novel picolinate (B1231196) compounds that exhibit potent herbicidal activity. mdpi.com

Antifungal Agents: The structural motif of picolinic acid is found in some antifungal antibiotics. Research has focused on creating analogs to explore and enhance their antifungal activity. researchgate.net

The synthesis of these derivatives often involves multi-step chemical reactions to introduce different functional groups onto the picolinic acid backbone. umsl.edu

Rationale for Investigating Picolinic Acid, 5 5 Chloropentyl As a Novel Derivative

Despite the broad investigation into picolinic acid and its many derivatives, a specific academic focus on Picolinic acid, 5-(5-chloropentyl)- is not readily apparent in the existing scientific literature. Searches for the synthesis, properties, or research applications of this particular compound did not yield specific results.

However, the rationale for designing and studying such a molecule can be inferred from the general principles of medicinal chemistry and drug discovery. The introduction of a 5-chloropentyl group to the picolinic acid structure would significantly alter its physicochemical properties, such as lipophilicity (the ability to dissolve in fats and oils). This modification could be intended to:

Enhance Membrane Permeability: Increasing lipophilicity can help a molecule to cross cell membranes more easily, potentially improving its access to intracellular targets.

Modulate Biological Activity: The alkyl chain and the terminal chlorine atom could introduce new interactions with biological targets, potentially leading to novel or enhanced biological activities. The presence of an alkyl chain in other molecular classes has been shown to influence antimicrobial effects. nih.gov

Explore Structure-Activity Relationships: Synthesizing and testing a series of derivatives with varying alkyl chain lengths and substitutions is a common strategy to understand how the chemical structure relates to biological activity.

While no direct research on "Picolinic acid, 5-(5-chloropentyl)-" is currently available, the principles of chemical synthesis and biological testing of picolinic acid derivatives suggest that its investigation would be a logical step in the exploration of this versatile class of compounds.

An in-depth examination of the synthetic strategies for Picolinic acid, 5-(5-chloropentyl)-, a specialized derivative of pyridine (B92270) carboxylic acid, reveals a landscape of intricate chemical procedures. This article focuses exclusively on the methodologies for its creation, modification, and the synthesis of its structural analogs, adhering to a rigorous scientific framework.

Mechanistic Investigations of Biological Activities of Picolinic Acid, 5 5 Chloropentyl and Its Derivatives

Exploration of Metal Ion Chelation Mechanisms

Picolinic acid is a well-established and efficient chelating agent for a variety of metal ions. nih.govresearchgate.net This ability to bind metals is central to many of its biological effects. nih.gov

Ligand-Metal Interactions and Complex Formation

Picolinic acid functions as a bidentate chelating agent, meaning it binds to a central metal ion through two points of attachment. nih.govwikipedia.org These attachments involve the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxyl group (-COO⁻). orientjchem.orgresearchgate.net This dual binding forms a stable five-membered ring structure with the metal ion, a configuration that is energetically favorable and enhances the stability of the resulting complex. nih.govresearchgate.net

The coordination can lead to various geometries depending on the metal ion and the stoichiometry of the reaction. For instance, gallium(III) forms a distorted octahedral complex with three picolinate (B1231196) ligands. nih.gov Studies with other metals like cobalt, nickel, and copper also show the formation of stable octahedral or distorted octahedral complexes. orientjchem.org This chelation process can increase the aqueous solubility of metal ions. nih.gov

Interactive Table 1: Metal Ions Chelated by Picolinic Acid

| Metal Ion | Chelation Reported | Reference |

|---|---|---|

| Iron (Fe) | Yes | nih.govnih.gov |

| Copper (Cu) | Yes | nih.govorientjchem.org |

| Zinc (Zn) | Yes | nih.govorientjchem.org |

| Nickel (Ni) | Yes | nih.govorientjchem.org |

| Cadmium (Cd) | Yes | nih.gov |

| Lead (Pb) | Yes | nih.gov |

| Manganese (Mn) | Yes | orientjchem.org |

| Cobalt (Co) | Yes | orientjchem.org |

| Gallium (Ga) | Yes | nih.gov |

Influence of the 5-(5-chloropentyl)- Group on Chelation Affinity and Selectivity

The electronic properties of the pyridine ring are crucial for chelation. Substituents on the ring can alter the electron density of the nitrogen atom, thereby affecting its ability to donate a lone pair of electrons to a metal ion. The 5-(5-chloropentyl)- group is an alkyl chain with a terminal chlorine atom.

Inductive Effect : The alkyl portion of the substituent is weakly electron-donating, which could slightly increase the basicity of the pyridine nitrogen and enhance its binding to metal ions.

Steric Hindrance : The substituent is located at the 5-position, which is relatively distant from the chelating nitrogen and carboxyl group at positions 1 and 2. Therefore, it is unlikely to cause significant steric hindrance that would impede the formation of metal complexes.

Lipophilicity : The long pentyl chain significantly increases the lipophilicity (fat-solubility) of the molecule compared to the parent picolinic acid. This could influence the partitioning of the metal complex into lipid-rich environments, such as cell membranes, potentially altering its biological transport and distribution. The terminal chlorine atom adds a polar element to the otherwise nonpolar chain.

While the fundamental chelating action would remain, the 5-(5-chloropentyl)- group is expected to primarily modify the pharmacokinetic properties of the resulting metal complexes rather than dramatically altering the intrinsic chelation affinity or selectivity for different metals. psu.edu

Biological Implications of Metal Ion Modulation

The ability of picolinic acid to chelate essential metal ions like iron and zinc has significant biological consequences. nih.govnih.gov By binding these ions, picolinic acid can influence their availability and transport, thereby modulating various cellular processes.

For example, picolinic acid's chelation of iron can impact iron-dependent cellular functions. nih.gov Studies have shown that by sequestering intracellular iron, picolinic acid can inhibit cell growth and reduce the levels of ferritin, the primary iron-storage protein. nih.gov In a compensatory response to this iron-depleted state, cells may increase the expression of transferrin receptors to enhance iron uptake. nih.gov This modulation of iron homeostasis is also thought to be the basis for some of its antimicrobial effects, as it deprives microbes of essential iron. nih.gov

Similarly, picolinic acid's interaction with zinc is crucial. nih.gov It is suggested to facilitate the absorption of zinc and other ions through the small intestine. wikipedia.org This property has led to the use of metal picolinates as dietary supplements to improve the bioavailability of essential minerals. nih.govresearchgate.net

Interactions with Biochemical Pathways and Molecular Targets

Picolinic acid and its derivatives can interact with various biological molecules and pathways, leading to a range of effects.

Influence on the Kynurenine (B1673888) Pathway Metabolism

Picolinic acid is an endogenous metabolite, naturally synthesized in the human body from the essential amino acid L-tryptophan via the kynurenine pathway. nih.govwikipedia.orgmdpi.com This pathway is a major route for tryptophan catabolism and produces several neuroactive and immunologically active molecules. mdpi.comnih.gov

The pathway begins with the conversion of tryptophan to kynurenine. youtube.com A key intermediate in the pathway is 2-amino-3-carboxymuconic-6-semialdehyde (ACMS). mdpi.com The fate of ACMS is a critical branch point:

It can be enzymatically converted by 2-amino-3-carboxymuconic-6-semialdehyde decarboxylase (ACMSD) to form the neuroprotective picolinic acid . mdpi.com

Alternatively, in the absence of sufficient ACMSD activity, ACMS can spontaneously cyclize to form the neurotoxic quinolinic acid . mdpi.comnih.gov

Therefore, the enzymatic production of picolinic acid directly competes with and reduces the formation of quinolinic acid. mdpi.com Picolinic acid has been shown to have neuroprotective effects, in part by antagonizing the toxic effects of quinolinic acid through an as-yet-unknown mechanism. nih.gov The balance between these two metabolites is considered important for neurological health. nih.gov

Interactive Table 2: Key Molecules in the Kynurenine Pathway Branch

| Molecule | Role/Characteristic | Reference |

|---|---|---|

| L-Tryptophan | Essential amino acid precursor | nih.govmdpi.com |

| Kynurenine | Central intermediate metabolite | nih.govyoutube.com |

| ACMS | Branch-point intermediate | mdpi.com |

| ACMSD | Enzyme leading to picolinic acid | mdpi.com |

| Picolinic Acid | Neuroprotective end-product | nih.govmdpi.com |

Modulation of Enzyme Activities and Protein Interactions

The chemical structure of picolinic acid allows it and its derivatives to act as inhibitors for a wide range of enzymes. nih.gov The pyridine carboxylic acid moiety is a feature in several natural and synthetic compounds with enzyme-inhibiting properties. nih.gov

Picolinic acid's primary mode of interaction often involves its metal-chelating ability. Many enzymes, known as metalloenzymes, require a metal ion (like zinc, iron, or copper) as a cofactor for their catalytic activity. By binding to and sequestering these essential metal ions, picolinic acid can inhibit the function of these enzymes. nih.gov

Furthermore, picolinic acid has been shown to interact with zinc-finger proteins. nih.govdrugbank.com These are proteins that use one or more zinc ions to help stabilize their three-dimensional structure. By disrupting the zinc binding, picolinic acid can alter the structure of these proteins and inhibit their function. drugbank.com This mechanism is implicated in its antiviral activity, as many viral proteins are zinc-finger proteins essential for replication. nih.govdrugbank.com Derivatives of picolinic acid have been synthesized and studied for their potential as anticancer agents, with some showing activity by inducing cellular stress pathways. pensoft.net

Target Engagement Studies (e.g., Zinc Finger Proteins, Cereblon)

The biological activity of picolinic acid and its derivatives, including the synthetically derived Picolinic acid, 5-(5-chloropentyl)-, often stems from their ability to interact with specific protein targets. Key among these are zinc finger proteins (ZFPs) and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).

Zinc Finger Proteins (ZFPs): Picolinic acid acts as a chelating agent that can disrupt the structure and function of zinc finger proteins. drugbank.com These proteins utilize zinc ions to stabilize their folded structure, which is crucial for their roles in gene transcription, viral replication, and packaging. drugbank.com The mechanism involves picolinic acid binding to and effectively removing the zinc ion from the ZFP structure, leading to a conformational change that inhibits its function. drugbank.com This disruption of ZFP function is a key component of the antiviral and immunomodulatory effects observed with picolinic acid. drugbank.com

Cereblon (CRBN): Picolinic acid derivatives are structurally related to compounds that act as molecular glues for the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govresearchgate.net Thalidomide and its analogs (IMiDs) bind to a specific hydrophobic pocket in CRBN. researchgate.net This binding event alters the substrate specificity of the CRL4^CRBN^ complex, causing it to recognize and tag new proteins, or "neosubstrates," for ubiquitination and subsequent degradation by the proteasome. nih.gov

While direct studies on Picolinic acid, 5-(5-chloropentyl)- are limited, its picolinic acid core suggests a potential to be developed into a CRBN-targeting molecule. The 5-(5-chloropentyl) side chain could serve as a linker for creating Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase like CRBN, leading to the target's degradation. nih.gov The development of such derivatives, known as Cereblon E3 ligase modulators (CELMoDs), is a significant area of research for targeting proteins previously considered "undruggable." nih.gov The engagement of neosubstrates like Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1 alpha (CK1α) by CRBN in the presence of these modulators is central to their therapeutic effects in treating cancers. researchgate.net

Table 1: Key Protein Targets and Mechanisms of Picolinic Acid Derivatives

| Target Protein | Interacting Moiety | Mechanism of Action | Consequence of Engagement |

|---|---|---|---|

| Zinc Finger Proteins (ZFPs) | Picolinic Acid | Binds and removes structural zinc ions (chelation) drugbank.com | Disruption of protein folding and function, inhibiting viral replication and gene transcription. drugbank.com |

| Cereblon (CRBN) | Picolinic Acid-related structures (e.g., glutarimide) | Acts as a "molecular glue," altering substrate specificity of the CRL4^CRBN^ E3 ligase complex. nih.govresearchgate.net | Induces ubiquitination and proteasomal degradation of "neosubstrates" (e.g., IKZF1, IKZF3). researchgate.net |

Mechanisms of Cellular Response

The engagement of molecular targets by Picolinic acid, 5-(5-chloropentyl)- and its parent compounds triggers a cascade of cellular responses, leading to a variety of biological activities.

Antimicrobial Action through Ion Homeostasis Disruption

Picolinic acid and its derivatives exhibit significant antimicrobial activity, largely attributed to their function as metal ion chelators. nih.gov This mechanism is particularly effective against bacteria like Mycobacterium avium complex (MAC). nih.govnih.gov By sequestering essential metal ions, such as iron and zinc, these compounds disrupt the pathogen's ability to maintain ion homeostasis, which is critical for the function of numerous metabolic enzymes and structural proteins. nih.govpan.olsztyn.pl

The antimicrobial effect of picolinic acid is similar to that of other well-known chelating agents. nih.gov Studies have shown that metal picolinates, such as zinc picolinate, possess strong antibacterial properties against a range of bacteria. researchgate.net The disruption of metal ion balance can lead to increased oxidative stress within the bacterial cell and inhibit key enzymatic processes, ultimately resulting in bacteriostatic or bactericidal effects. otago.ac.nz This mechanism can also work synergistically with other antimicrobial drugs, potentiating their effects. nih.gov

Table 2: Antimicrobial Activity of Picolinic Acid (PA) and its Salts

| Compound | Target Organism(s) | Mechanism | Reference |

|---|---|---|---|

| Picolinic Acid (PA) | Mycobacterium avium complex (MAC) | Disruption of metal ion homeostasis (Chelation) | nih.gov |

| Picolinic Acid (PA) | E. coli, S. aureus, C. albicans | Metal ion chelation | pan.olsztyn.pl |

| Zinc Picolinate | B. subtilis, E. coli, S. aureus | Disruption of metal ion homeostasis | researchgate.net |

| Copper Picolinate | M. luteus, S. marcescens | Disruption of metal ion homeostasis | researchgate.net |

Antioxidant and Anti-inflammatory Cellular Pathways

Picolinic acid and its derivatives can modulate cellular pathways involved in inflammation and oxidative stress. The transcription factor NF-κB (nuclear factor κ-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses. nih.gov Dysregulated NF-κB signaling is a hallmark of many inflammatory diseases. nih.gov While direct modulation of NF-κB by Picolinic acid, 5-(5-chloropentyl)- is not extensively documented, compounds that interact with CRBN, a related structural class, are known to regulate NF-κB signaling. nih.gov CRBN can bind to TRAF6, which in turn downregulates NF-κB activation and dampens inflammation. nih.gov

Antiviral Mechanisms of Action

The antiviral activity of picolinic acid is a significant area of research. A primary mechanism is the inhibition of viral entry into host cells, particularly for enveloped viruses like SARS-CoV-2 and Influenza A Virus. nih.govnih.gov Picolinic acid has been shown to compromise the integrity of the viral membrane and inhibit the fusion between the viral and cellular endosomal membranes. nih.govnih.govnews-medical.net This action effectively blocks the virus from delivering its genetic material into the host cell cytoplasm, thus preventing replication. nih.gov

Another critical antiviral mechanism involves the targeting of viral zinc finger proteins (ZFPs). drugbank.com Many viruses rely on ZFPs for critical processes such as replication and assembly. drugbank.com As a potent zinc chelator, picolinic acid can eject zinc ions from these viral proteins, destabilizing their structure and inactivating their function. drugbank.com This has been proposed as a mechanism against viruses like HIV and Herpes Simplex Virus (HSV). pan.olsztyn.plnih.gov The combination of inhibiting viral entry and disrupting essential viral enzymes gives picolinic acid and its derivatives a broad-spectrum antiviral potential. nih.govpharmabiz.com

Table 3: Antiviral Mechanisms of Picolinic Acid

| Virus Target | Proposed Mechanism | Cellular Consequence | Reference |

|---|---|---|---|

| Enveloped Viruses (e.g., SARS-CoV-2, Influenza A) | Inhibition of viral-cellular membrane fusion; disruption of viral membrane integrity. | Blocks viral entry into the host cell. | nih.govnih.gov |

| HIV, HSV | Disruption of Zinc Finger Proteins (ZFPs) via zinc chelation. | Inhibition of viral replication and packaging. | drugbank.comnih.gov |

| Varicella-Zoster Virus (VZV) | Inactivation of free virions (in complex with Zinc). | Reduction of infectious virus progeny. | researchgate.net |

Herbicidal Modes of Action (Synthetic Auxin Activity)

Picolinic acid derivatives are a major class of herbicides that act as synthetic auxins. nih.govhracglobal.com Natural auxin (indole-3-acetic acid, IAA) is a plant hormone that regulates many aspects of growth and development. Synthetic auxins like those based on picolinic acid mimic the action of natural auxin but are more stable and cause uncontrolled, disorganized growth in susceptible broadleaf weeds, ultimately leading to plant death. warwick.ac.uk

The primary mode of action is the binding to specific auxin receptors in the plant cell nucleus. nih.govhracglobal.com Picolinate herbicides, including newer arylpicolinates, preferentially bind to the auxin signaling F-box protein 5 (AFB5), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. nih.govmdpi.com This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the expression of auxin-responsive genes, triggering the downstream effects that lead to herbicidal action. nih.gov Research into novel derivatives, such as 6-pyrazolyl-2-picolinic acids, continues to yield compounds with enhanced herbicidal activity and selectivity by optimizing their binding affinity for receptors like AFB5. mdpi.comnih.govnih.gov

Table 4: Herbicidal Activity of Picolinic Acid Derivatives

| Herbicide Class | Molecular Target | Mode of Action | Result in Susceptible Plants |

|---|---|---|---|

| Picolinates | Auxin Signaling F-Box Protein 5 (AFB5) nih.govmdpi.com | Mimics natural auxin, leading to degradation of Aux/IAA repressors. nih.gov | Uncontrolled growth, epinasty, and plant death. warwick.ac.uk |

| Arylpicolinates (e.g., Arylex™, Rinskor™) | Prioritizes a different target site than natural auxin (high affinity binding). warwick.ac.uk | Overpowers the natural auxin system, leading to weed control. warwick.ac.uk | Effective control of broadleaf weeds. hracglobal.com |

| 6-Pyrazolyl-picolinates | Auxin Signaling F-Box Protein 5 (AFB5) nih.gov | Stronger binding to AFB5 receptor compared to older picolinates. nih.gov | Enhanced post-emergence herbicidal activity. nih.govnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

To build a robust QSAR model, a set of molecular descriptors that quantify the physicochemical properties of the molecule is required. For picolinic acid derivatives, several types of descriptors have been shown to be important for predicting biological activity. nih.govscispace.com These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electron distribution in the molecule. For picolinic acid derivatives, quantum chemical calculations have indicated that a lower ionization potential can be correlated with certain physiological effects. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which influences its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as the number of double bonds and the presence of specific atoms. nih.govscispace.com

A study on dipicolinic acid derivatives identified the following descriptors as significant for antioxidant activity:

MATS4m (Moran autocorrelation - lag 4 / weighted by atomic masses): A 2D autocorrelation descriptor.

EEig03d (Eigenvalue 03 from edge adjacency matrix / weighted by dipole moments): An edge adjacency matrix descriptor.

BELm4 (Lowest eigenvalue n. 4 of Burden matrix / weighted by atomic masses): A Burden matrix descriptor.

Mor10p (3D-MoRSE - signal 10 / weighted by atomic polarizabilities): A 3D-Molecule Representation of Structures based on Electron diffraction descriptor. nih.gov

Another model for the same class of compounds highlighted the importance of:

NDB (Number of double bonds): A simple constitutional descriptor.

MATS5p (Moran autocorrelation - lag 5 / weighted by atomic polarizabilities): A 2D autocorrelation descriptor.

MDEN33 (Molecular Descriptors of Electronic and Steric properties): A 3D descriptor.

TPSA (Topological Polar Surface Area): A measure of the polar surface area. nih.govscispace.com

Table 1: Key Computational Descriptors in QSAR Models for Picolinic Acid Analogs

| Descriptor Type | Specific Descriptor | Importance in Model | Reference |

|---|---|---|---|

| 2D Autocorrelation | MATS4m, MATS5p | High | nih.gov |

| Edge Adjacency Matrix | EEig03d | High | nih.gov |

| Burden Matrix | BELm4 | High | nih.gov |

| 3D-MoRSE | Mor10p | High | nih.gov |

| Constitutional | NDB | High | nih.govscispace.com |

| 3D | MDEN33 | High | nih.govscispace.com |

While no specific QSAR models for picolinic acid, 5-(5-chloropentyl)- have been published, models developed for other picolinic acid derivatives can provide valuable insights. For instance, a 3D-QSAR model was successfully constructed for a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds with herbicidal activity. nih.gov This model, based on Comparative Molecular Field Analysis (CoMFA), utilized steric and electrostatic fields to predict the inhibitory activity of the compounds. nih.gov The statistical significance of such models is often evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

In a study on dipicolinic acid derivatives with antioxidant activity, two predictive models were developed with the following statistical parameters:

Model 1 (DRAGON descriptors): R² = 0.805, R²ext = 0.833, F = 30.914

Model 2 (ADMEWORKS descriptors): R² = 0.692, R²ext = 0.848, F = 16.818 nih.gov

These results indicate that the models have good predictive power and can be used to guide the synthesis of new analogs with potentially enhanced activity. nih.gov

Ligand-Receptor Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as picolinic acid, 5-(5-chloropentyl)-, and its biological target at the atomic level.

Molecular docking studies on various picolinic acid derivatives have successfully identified key binding interactions within the active sites of their respective protein targets. For example, in a study of picolinamide (B142947) derivatives as VEGFR-2 inhibitors, docking simulations revealed that the compounds bind to the kinase domain of the receptor. nih.gov Similarly, docking of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives into the auxin-signaling F-box protein 5 (AFB5) receptor highlighted important interactions that contribute to their herbicidal activity. nih.govresearchgate.net

In the case of picolinic acid derivatives designed as c-Met inhibitors, docking studies showed that the molecules fit well into the kinase domain, and the introduction of specific substituents, such as fluoro atoms, was beneficial for activity. nih.gov These studies provide a framework for understanding how picolinic acid, 5-(5-chloropentyl)- might interact with its own biological targets.

The conformation of a molecule, or its three-dimensional shape, is critical for its biological activity. nih.govresearchgate.net Studies on picolinic acid derivatives have shown that even small changes in substituents can lead to significant conformational changes. nih.govresearchgate.net For instance, single-crystal X-ray diffraction studies of several picolinic acid derivatives revealed that the orientation of a benzyl (B1604629) ring could be altered from planar to perpendicular depending on the substituents on the pyridine (B92270) ring. nih.govresearchgate.net

Molecular dynamics simulations can further elucidate the dynamic behavior of a ligand within a binding pocket, providing insights into the stability of different conformations and the key interactions that are maintained over time. While no specific molecular dynamics simulations for picolinic acid, 5-(5-chloropentyl)- are publicly available, such studies on related compounds would be invaluable for understanding its conformational flexibility and its impact on binding affinity.

Rational Design of Picolinic Acid, 5-(5-chloropentyl)- Derivatives for Enhanced Activity and Specificity

The insights gained from QSAR, molecular docking, and molecular dynamics simulations can be integrated into a rational design strategy to create novel derivatives of picolinic acid, 5-(5-chloropentyl)- with improved biological profiles. For example, the identification of a specific druggable pocket through conformational diversity analysis can guide the design of compounds with high affinity and potential inhibitory activity. nih.gov

The synthesis and evaluation of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated the success of this approach. mdpi.com By systematically modifying the structure and evaluating the biological activity, researchers were able to identify a promising lead compound with significant in vivo antitumor activity. mdpi.com This iterative process of design, synthesis, and testing is central to modern drug discovery and can be applied to further optimize the properties of picolinic acid, 5-(5-chloropentyl)-.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Picolinic acid, 5-(5-chloropentyl)- |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid |

| 4-(4-formamidophenylamino)-N-methylpicolinamide |

| Dipicolinic acid |

| Picolinamide |

| c-Met |

| VEGFR-2 |

Preclinical Biological Evaluation Methodologies and in Vitro/in Vivo Models

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental in determining the cellular and molecular mechanisms through which picolinic acid derivatives exert their effects.

The antimicrobial properties of picolinic acid have been evaluated against a variety of bacterial strains. A common method to determine the minimum inhibitory concentration (MIC) is the agar plate dilution test. researchgate.net In this assay, various concentrations of the compound are incorporated into an agar medium, which is then inoculated with the test microorganisms. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Studies on picolinic acid have demonstrated its antibacterial activity against several pathogens. For instance, it has shown effectiveness against S. marcescens, K. pneumoniae, E. coli, S. flexneri, B. cereus, P. vulgaris, and M. luteus with a minimum inhibitory concentration of 0.5mg/mL. researchgate.net The compound also exhibited antibacterial activity against P. mirabilis at an MIC of 1.5mg/mL and against E. cloacae at an MIC of 1.0mg/mL. researchgate.net For bacteria such as B. subtilis, S. aureus, and L. lactis, the MIC was found to be 2.0mg/mL. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid Against Various Bacteria

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Serratia marcescens | 0.5 |

| Klebsiella pneumoniae | 0.5 |

| Escherichia coli | 0.5 |

| Shigella flexneri | 0.5 |

| Bacillus cereus | 0.5 |

| Proteus vulgaris | 0.5 |

| Micrococcus luteus | 0.5 |

| Enterobacter cloacae | 1.0 |

| Proteus mirabilis | 1.5 |

| Bacillus subtilis | 2.0 |

| Staphylococcus aureus | 2.0 |

Data sourced from Oladipo I. C., et al., 2013. researchgate.net

Picolinic acid and its derivatives are known to possess anti-inflammatory properties. pensoft.net The evaluation of these properties often involves the analysis of key biomarkers in cell-based models. For instance, studies have shown that picolinic acid can activate macrophage pro-inflammatory functions. pensoft.net Phenolic acids, a class of compounds that includes picolinic acid, are recognized for their antioxidant and anti-inflammatory benefits, which are often leveraged in skincare for their protective and anti-aging properties. nih.gov

The anti-inflammatory mechanisms of phenolic acids are a significant area of research for their potential in preventing and treating numerous inflammatory diseases. nih.gov While the pathogenesis of these diseases varies, the regulation of inflammatory signaling pathways is often similar. nih.gov

Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.govnih.govmssm.edu Its antiviral activity has been demonstrated against viruses such as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus (IAV). nih.govnih.govmssm.edu

Time-of-addition assays are employed to pinpoint the stage of the viral life cycle that is inhibited. For example, pre-treatment of HEK cells with 2 mM of picolinic acid for three hours before infection with SARS-CoV-2 or IAV resulted in an 80% reduction in viral infection. news-medical.net Further mechanistic studies, including membrane fusion investigations, have revealed that picolinic acid acts against IAV by inhibiting the fusion of viral and endosomal membranes. news-medical.net It has been shown to compromise viral membrane integrity and interfere with cellular endocytosis. nih.govnih.govmssm.edu In the context of SARS-CoV-2, picolinic acid was found to be effective in HEK293T-ACE2 cells, leading to a two-log reduction in viral ribonucleic acid (RNA) at a non-toxic dose of 2 mM. news-medical.net This inhibitory effect was consistent across different SARS-CoV-2 variants, including the Alpha, Beta, and Delta variants. news-medical.net

The impact of picolinic acid derivatives on cell viability and apoptosis is a key area of investigation, particularly in the context of cancer research. For instance, a novel derivative of picolinic acid, referred to as compound 5, has been shown to induce apoptosis in human non-small cell lung cancer cells (A549). pensoft.net The cytotoxic effect of this compound was found to be cancer-cell specific, as it did not exert cytotoxicity in non-cancerous cell lines such as MCF10A and white blood cells. pensoft.net

The induction of apoptosis by compound 5 in A549 cells was confirmed by the observation of fragmented nuclei after DAPI staining and by agarose gel electrophoresis. pensoft.net Mechanistic studies revealed that this compound triggered the activation of caspases 3, 4, and 9. pensoft.net Interestingly, the treatment did not affect the release of cytochrome c from the mitochondria to the cytosol, but it did lead to a greater release of smac/DIABLO to the cytosol. pensoft.net Furthermore, both compound 5 and thapsigargin, a specific inhibitor of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), were found to enhance eIF2α phosphorylation, indicating the activation of the atypical ER stress pathway. pensoft.net

Table 2: Effect of Picolinic Acid Derivative (Compound 5) on Apoptosis Pathways in A549 Cells

| Apoptotic Marker | Observation |

|---|---|

| Nuclear Morphology | Fragmented nuclei observed after DAPI staining |

| Caspase Activation | Activation of caspases 3, 4, and 9 |

| Cytochrome c Release | No significant change compared to control |

| Smac/DIABLO Release | Increased release to the cytosol |

| ER Stress Pathway | Enhanced eIF2α phosphorylation |

Data sourced from Al-Ostath et al., 2021. pensoft.net

Biochemical Assays for Target Identification and Validation

Biochemical assays are crucial for identifying the specific molecular targets of a compound and validating its mechanism of action.

Picolinic acid and its derivatives have been studied for their effects on various enzymes. For example, the antifungal antibiotic UK-2A, which contains a picolinic acid moiety, is a potent inhibitor of the cytochrome bc1 complex at the Qi site, which is involved in mitochondrial electron transport. nih.gov The noncompetitive inhibition of metal-dependent enzymes by picolinic acid is thought to result from the removal of metal ions by this chelating agent. researchgate.net

Protein-Ligand Binding Studies

To elucidate the mechanism of action of "Picolinic acid, 5-(5-chloropentyl)-", a crucial step involves identifying its molecular targets through protein-ligand binding studies. These investigations are fundamental in drug discovery, providing insights into the affinity and specificity of a compound for its biological receptor.

A variety of biophysical techniques are employed to characterize these interactions. Isothermal titration calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. Another common method is surface plasmon resonance (SPR), which monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time, allowing for the determination of association and dissociation rate constants.

Other valuable techniques include fluorescence-based assays, which can detect changes in the intrinsic fluorescence of a protein or the fluorescence of a labeled ligand upon binding. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the protein-ligand complex in solution. Computational approaches, such as molecular docking, are also frequently used to predict the binding mode and affinity of a ligand to a protein's binding site. For instance, in the study of other picolinic acid derivatives with herbicidal activity, molecular docking has been used to analyze the interaction with the auxin-signaling F-box protein 5 (AFB5). nih.govresearchgate.net

Table 1: Hypothetical Protein-Ligand Binding Study Techniques for Picolinic acid, 5-(5-chloropentyl)-

| Technique | Parameters Measured | Advantages |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Provides a complete thermodynamic profile of the interaction. |

| Surface Plasmon Resonance (SPR) | Association and dissociation rate constants (kon, koff), binding affinity (Kd) | Real-time analysis of binding kinetics. |

| Fluorescence Spectroscopy | Binding affinity (Kd) | High sensitivity and can be used in high-throughput screening. |

| Nuclear Magnetic Resonance (NMR) | Structural details of the protein-ligand complex, binding site mapping | Provides high-resolution structural information in solution. |

| Molecular Docking | Predicted binding mode and affinity | Computational method, useful for initial screening and hypothesis generation. |

In Vivo Preclinical Models for Efficacy Proof-of-Concept (excluding clinical trials)

Following in vitro characterization, the efficacy of "Picolinic acid, 5-(5-chloropentyl)-" would be evaluated in living organisms using various preclinical models. These models are essential for understanding the compound's biological effects in a complex physiological system.

Vertebrate Models (e.g., Zebrafish for preliminary screening)

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo screening of small molecules due to its rapid development, optical transparency, and genetic tractability. nih.govmdpi.com Zebrafish embryos and larvae can be used in high-throughput screens to assess the toxicity and potential therapeutic effects of compounds on various organ systems. nih.gov For "Picolinic acid, 5-(5-chloropentyl)-", a zebrafish model could be employed for preliminary screening of its effects on development, cardiotoxicity, neurotoxicity, or other specific biological processes, depending on the hypothesized activity. nih.gov

Infection Models for Antimicrobial or Antiviral Efficacy

Given that picolinic acid itself has demonstrated broad-spectrum antiviral activity, it would be pertinent to investigate whether "Picolinic acid, 5-(5-chloropentyl)-" possesses similar properties. nih.govnews-medical.netnih.gov This would involve the use of established in vivo infection models.

For assessing antiviral efficacy, mouse models of viral infections, such as influenza A virus or SARS-CoV-2, are commonly used. news-medical.netnih.gov In these models, the ability of the compound to reduce viral load, alleviate disease symptoms, and improve survival rates would be evaluated. news-medical.net Similarly, for antimicrobial activity, various bacterial infection models in mice, such as sepsis or localized infections, could be employed to determine the compound's effectiveness in clearing the infection.

Plant Models for Herbicidal Activity Assessment

Picolinic acid and its derivatives are a well-known class of synthetic auxin herbicides. nih.govnih.gov Therefore, a key area of investigation for "Picolinic acid, 5-(5-chloropentyl)-" would be its potential herbicidal activity.

The model plant Arabidopsis thaliana is widely used for the initial screening of herbicidal compounds. nih.govmdpi.com The inhibitory effect of the compound on root growth is a common and quantifiable endpoint. mdpi.com Promising compounds would then be tested on a panel of agriculturally relevant weed species to determine their spectrum of activity and selectivity. researchgate.net These studies would assess the post-emergence herbicidal efficacy, which involves applying the compound to established plants and observing the extent of injury or mortality. nih.gov

Table 2: Hypothetical In Vivo Preclinical Models for Picolinic acid, 5-(5-chloropentyl)-

| Model Type | Specific Model | Potential Application | Key Endpoints |

| Vertebrate Model | Zebrafish (Danio rerio) | Preliminary toxicity and efficacy screening | Developmental abnormalities, organ-specific toxicity, behavioral changes |

| Infection Model | Mouse model of influenza | Antiviral efficacy | Viral titer in lungs, body weight changes, survival rate |

| Plant Model | Arabidopsis thaliana | Herbicidal activity screening | Root growth inhibition, visual injury assessment |

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets and Therapeutic Areas

The parent molecule, picolinic acid, is an endogenous metabolite of L-tryptophan and is known to possess neuroprotective, immunological, and anti-proliferative properties. nih.gov Derivatives of picolinic acid have demonstrated considerable antitumor and anti-angiogenic effects. pensoft.net Future research on Picolinic acid, 5-(5-chloropentyl)- should aim to identify its specific biological targets and potential therapeutic applications.

Potential Therapeutic Areas:

Oncology: Picolinic acid derivatives have been investigated for their anticancer properties, with some showing the ability to induce apoptosis in cancer cells. pensoft.net Research could explore the efficacy of the 5-(5-chloropentyl)- derivative against various cancer cell lines, such as non-small cell lung cancer. pensoft.net Molecular docking studies could be employed to predict its binding affinity to known oncogenic targets like the EGFR kinase domain. pensoft.net

Infectious Diseases: The picolinic acid scaffold is present in natural antibiotics like streptonigrin and fusaric acid, which have notable antibacterial and antitumor properties. nih.gov The chelating properties of picolinic acid are crucial to its mechanism, which can involve disrupting zinc finger proteins essential for viral replication. nih.govdrugbank.com Investigations could assess the antimicrobial and antiviral activity of Picolinic acid, 5-(5-chloropentyl)-, particularly against pathogens where lipid membrane interaction is key.

Neurodegenerative and Inflammatory Diseases: Picolinic acid has been shown to block neurotoxicity induced by quinolinic acid, another tryptophan metabolite, suggesting a role in neuroprotection. nih.govnih.gov The 5-substituted picolinic acid structure has also been identified as useful in treating diseases mediated by IL-1 and TNF. google.com Research could examine the potential of the title compound to modulate neuroinflammatory pathways.

Table 1: Potential Therapeutic Areas for Picolinic Acid Derivatives

| Therapeutic Area | Examples of Investigated Activity | Potential Mechanism/Target |

|---|---|---|

| Oncology | Antitumor, Anti-angiogenic pensoft.net | EGFR Kinase Inhibition, Apoptosis Induction pensoft.net |

| Infectious Diseases | Antibacterial, Antiviral nih.govdrugbank.com | Zinc Finger Protein Disruption, Metal Chelation drugbank.com |

| Neuroinflammation | Neuroprotective nih.govnih.gov | Attenuation of Quinolinic Acid Neurotoxicity nih.gov |

| Inflammatory Disorders | Anti-inflammatory | Inhibition of IL-1 and TNF mediated pathways google.com |

Development of Advanced Delivery Systems and Formulation Strategies (Focus on academic aspects)

The physicochemical properties conferred by the 5-chloropentyl chain, such as increased lipophilicity, may present challenges for formulation and delivery. Academic research into advanced delivery systems could significantly enhance the translational potential of this compound.

Nanoformulations: Encapsulating Picolinic acid, 5-(5-chloropentyl)- within nanocarriers like liposomes or polymeric nanoparticles could improve its solubility, stability, and bioavailability. These systems can be engineered for targeted delivery to specific tissues, such as tumors, thereby increasing efficacy and reducing potential systemic effects.

Prodrug Strategies: A prodrug approach could be explored to improve the pharmacokinetic profile. This would involve chemically modifying the picolinic acid moiety to create an inactive precursor that is converted to the active compound in vivo by specific enzymes at the target site.

Topical Formulations: For potential applications in skin conditions, such as acne or psoriasis, the development of topical formulations like creams, gels, or ointments could be investigated. google.com The lipophilic side chain might enhance skin penetration, making it a suitable candidate for localized delivery.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully elucidate the mechanism of action of Picolinic acid, 5-(5-chloropentyl)-, an integrated omics approach is essential. These technologies can provide a global view of the molecular changes induced by the compound in biological systems.

Proteomics: Mass spectrometry-based proteomics can be used to identify the direct protein targets of the compound and map the cellular pathways that are perturbed upon treatment. This can reveal novel mechanisms and off-target effects.

Transcriptomics: RNA sequencing (RNA-Seq) can provide a comprehensive profile of the gene expression changes that occur in cells exposed to the compound. This can help in understanding the downstream effects of target engagement and in identifying biomarkers of response.

Metabolomics: By analyzing the global metabolic profile of cells or tissues, metabolomics can shed light on how Picolinic acid, 5-(5-chloropentyl)- affects cellular metabolism. Given that the parent picolinic acid is a metabolite itself, understanding its impact on related metabolic pathways, such as the kynurenine (B1673888) pathway, would be particularly insightful. nih.gov

Collaborative Research Opportunities in Picolinic Acid Derivative Science

Advancing the study of Picolinic acid, 5-(5-chloropentyl)- from a novel compound to a potential therapeutic agent will require a multidisciplinary, collaborative effort.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Academic labs can focus on novel synthesis, target identification, and mechanistic studies, while industry partners can provide resources for advanced preclinical development and clinical trials.

Interdisciplinary Consortia: Forming consortia of synthetic chemists, computational biologists, pharmacologists, and clinicians would foster innovation. Chemists could develop libraries of related 5-substituted picolinic acid derivatives for structure-activity relationship (SAR) studies, while computational experts could perform molecular docking and predictive modeling to guide synthesis and testing. nih.govnih.gov

Open Science Initiatives: Sharing data and research findings through open science platforms could accelerate progress by allowing researchers from different institutions to build upon each other's work. This could involve creating a shared database of the biological activities and physicochemical properties of novel picolinic acid derivatives.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 5-(5-chloropentyl)-picolinic acid in laboratory settings?

- Methodological Answer :

- Always work in a well-ventilated fume hood to minimize inhalation exposure. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid dust generation; if unavoidable, wear NIOSH-approved respirators.

- Store in airtight containers at room temperature, away from oxidizers, strong acids/bases, and ignition sources. Monitor for decomposition products (e.g., CO, CO₂) during synthesis .

Q. Which analytical techniques are recommended for characterizing the purity and structure of 5-(5-chloropentyl)-picolinic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and chloropentyl chain integrity.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Report detailed experimental parameters (e.g., solvent, column type) to ensure reproducibility .

Q. What synthetic routes are commonly employed for picolinic acid derivatives, and how can they be adapted for 5-(5-chloropentyl)-picolinic acid?

- Methodological Answer :

- Friedel-Crafts Alkylation : React picolinic acid with 1,5-dichloropentane under AlCl₃ catalysis. Optimize reaction time (12–24 hrs) and temperature (80–100°C) to minimize byproducts.

- Post-Functionalization : Introduce the chloropentyl group via nucleophilic substitution on pre-synthesized 5-hydroxypicolinic acid.

- Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-(5-chloropentyl)-picolinic acid across studies?

- Methodological Answer :

- Systematic Review Framework : Apply PICOT (Population: cell lines/animal models; Intervention: dose/concentration; Comparison: controls; Outcome: activity metrics; Time: exposure duration) to standardize data extraction .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to assess heterogeneity sources (e.g., solvent differences, assay protocols). Replicate conflicting experiments under controlled conditions (pH 7.4, 37°C) .

Q. What experimental designs are optimal for studying the enzymatic inhibition mechanisms of 5-(5-chloropentyl)-picolinic acid?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions between the compound and active sites (e.g., IDO enzyme homologs) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. How can environmental persistence and degradation pathways of 5-(5-chloropentyl)-picolinic acid be systematically evaluated?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions; analyze degradation products via LC-MS.

- Hydrolysis Experiments : Test stability at pH 3–10 (25–50°C) over 72 hours. Use -NMR to track structural changes.

- Ecotoxicity Screening : Conduct Daphnia magna or algal growth inhibition assays following OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.